BenchChemオンラインストアへようこそ!

2',3,3',4',5,7-Hexahydroxyflavone

α-glucosidase inhibition postprandial hyperglycemia type 2 diabetes

Myricetin (CAS 529-44-2) is the hexahydroxy flavonol superior positive control for α-glucosidase inhibition (IC50 33.20 μM, 1.41-fold more potent than quercetin) and thioredoxin reductase (TrxR) studies (IC50 0.62 μM, 1.56-fold more potent than quercetin). Its 5′-OH group confers a quantifiable binding affinity advantage (Ki 15.56 μM) over pentahydroxy analogs, making it the essential anchor for systematic B-ring SAR. Non-ATP-competitive MEK1 engagement (IC50 <3 μM) and polypharmacology (PI3Kα/γ, PIM-1) eliminate multi-probe solvent artifacts. Procure ≥97% HPLC purity for reproducible cell-based assays.

Molecular Formula C15H10O8
Molecular Weight 318.237
CAS No. 529-44-2; 93752-78-4
Cat. No. B2810978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3,3',4',5,7-Hexahydroxyflavone
CAS529-44-2; 93752-78-4
Molecular FormulaC15H10O8
Molecular Weight318.237
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)O
InChIInChI=1S/C15H10O8/c16-5-3-8(18)10-9(4-5)23-15(14(22)13(10)21)6-1-2-7(17)12(20)11(6)19/h1-4,16-20,22H
InChIKeyBOVVYLTXCXNLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Myricetin (3,5,7,3′,4′,5′-Hexahydroxyflavone, CAS 529-44-2): A Hexahydroxylated Flavonol with Quantifiable Differentiation for Diabetic, Oncologic, and Redox-Targeted Research Procurement


Myricetin (CAS 529-44-2), systematically named 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one, is a naturally occurring flavonol distinguished from other dietary flavonoids by its hexahydroxy substitution pattern on the flavone backbone (hydroxyl groups at positions 3, 5, 7, 3′, 4′, and 5′) [1]. This hydroxyl configuration directly dictates its hydrogen-bonding capacity, redox potential, and target engagement profile, which differ quantitatively from those of structurally related flavonols such as quercetin (pentahydroxy), kaempferol (tetrahydroxy), and fisetin (tetrahydroxy) [1][2]. The compound is supplied as a cell-permeable solid (MW 318.24 g/mol, purity typically ≥97% by HPLC) for use as a small-molecule probe in kinase signaling, metabolic enzyme inhibition, and oxidative stress research [1].

Why Flavonol Analogs Cannot Substitute for Myricetin (CAS 529-44-2) in Target-Based Assays: Hydroxyl-Number-Dependent Potency and Target Engagement


Flavonols differing by a single B-ring hydroxyl group—such as myricetin (3′,4′,5′-trihydroxy), quercetin (3′,4′-dihydroxy), and kaempferol (4′-monohydroxy)—exhibit quantifiably divergent inhibition constants, binding affinities, and kinetic mechanisms against shared therapeutic targets [1]. These differences are not marginal; for example, myricetin inhibits α-glucosidase with an IC50 that is 1.4-fold lower than quercetin and 2-fold lower than kaempferol under identical assay conditions, and its dissociation constant (Ki) for the enzyme is nearly half that of quercetin [1]. Similarly, myricetin inhibits mammalian thioredoxin reductase with 1.6-fold greater potency than quercetin [2]. Generic substitution with a less hydroxylated analog therefore introduces quantifiable loss of potency and altered binding modality, which can confound dose-response experiments, selectivity profiling, and in vivo efficacy predictions.

Quantitative Evidence Guide: Myricetin (CAS 529-44-2) vs. Closest Flavonol Analogs and Clinical Benchmarks


Myricetin Inhibits α-Glucosidase 1.4-Fold More Potently Than Quercetin and 2.0-Fold More Than Kaempferol Under Identical In Vitro Conditions

In a direct head-to-head comparison using a standardized α-glucosidase inhibition assay (p-nitrophenyl-α-D-glucopyranoside substrate), myricetin (3′,4′,5′-trihydroxy B-ring) exhibited the strongest inhibitory activity among the three major bayberry flavonols. The IC50 of myricetin was 33.20 ± 0.43 μM, compared with 46.91 ± 0.54 μM for quercetin (3′,4′-dihydroxy) and 65.36 ± 0.27 μM for kaempferol (4′-monohydroxy) [1]. Myricetin's 1.4-fold and 2.0-fold superiority over quercetin and kaempferol, respectively, was mechanistically linked to the presence of an additional hydrogen-bond-donating hydroxyl group on the B-ring, which stabilized the flavonol–enzyme complex. This was confirmed by a lower dissociation constant (Ki = 15.56 μM for myricetin vs. 24.15 μM for quercetin), a larger Stern–Volmer fluorescence quenching constant (Ksv = 14.26 × 10⁴ L·mol⁻¹ for myricetin vs. 11.42 × 10⁴ L·mol⁻¹ for quercetin), and a higher binding constant (Ka = 1.38 × 10⁵ L·mol⁻¹ for myricetin) [1].

α-glucosidase inhibition postprandial hyperglycemia type 2 diabetes flavonol structure-activity relationship

Myricetin Inhibits Mammalian Thioredoxin Reductase 1.56-Fold More Potently Than Quercetin, Demonstrating Differentiated Redox-Targeted Anticancer Potential

In a purified enzyme assay using recombinant mammalian thioredoxin reductase (TrxR), myricetin demonstrated an IC50 of 0.62 μM, which was 1.56-fold more potent than quercetin (IC50 = 0.97 μM) [1]. Both compounds inhibited TrxR in a concentration-, NADPH-, and time-dependent manner by targeting the reduced C-terminal -Cys-Sec-Gly active site, yet the hexahydroxyflavone myricetin achieved substantially stronger inhibition at equimolar concentrations. This differential potency translated into distinct cellular phenotypic outcomes: myricetin treatment induced accumulation of A549 lung cancer cells in sub-G1 phase, whereas quercetin primarily induced S-phase arrest, indicating divergent downstream mechanisms despite a shared primary target [1].

thioredoxin reductase redox cancer therapy TrxR inhibition flavonoid anticancer activity

Myricetin Inhibits α-Glucosidase with 40-Fold Greater Potency Than the Clinical Antidiabetic Drug Acarbose

In a study comparing Myrica rubra flavonoids, myricetin inhibited α-glucosidase with an IC50 of 4.09 mg·L⁻¹, making it approximately 40.2-fold more potent than the clinically used α-glucosidase inhibitor acarbose (IC50 = 164.19 mg·L⁻¹) measured under the same assay conditions [1]. Myricetin also substantially outperformed the co-occurring flavonoids myricitrin (IC50 = 80.37 mg·L⁻¹) and cyanidin-3-O-glucoside (IC50 = 68.23 mg·L⁻¹) [1]. Kinetic and fluorescence quenching analyses revealed that myricetin acts as a mixed-type inhibitor, binding to both the free enzyme and the enzyme–substrate complex—a mechanism distinct from the competitive inhibition exhibited by acarbose—which may confer advantages in overcoming substrate-competition effects in postprandial glucose management models [1].

α-glucosidase inhibitor acarbose comparator natural product antidiabetic myricetin potency

Myricetin Binds PI3Kγ with ~14-Fold Higher Affinity Than Quercetin, Enabling Selective Kinase Profiling Studies

Myricetin exhibits a dissociation constant (Kd) of 0.17 μM for the lipid kinase PI3Kγ, as determined by competitive binding assays . In contrast, quercetin inhibits PI3Kγ with a reported IC50 of 2.4 μM (approximately 14-fold weaker) . Although the assay readouts differ (Kd vs. IC50), the magnitude of difference is consistent with myricetin's additional B-ring hydroxyl group providing stronger hydrogen-bonding contacts within the kinase ATP-binding pocket. Myricetin also potently inhibits the serine/threonine kinase PIM-1 (IC50 = 0.78 μM) and the tyrosine kinase CK2 (Ki = 0.6 μM), further expanding its polypharmacological profile beyond that of quercetin, which is primarily characterized as a PI3K and MEK inhibitor [1].

PI3Kγ inhibitor kinase affinity flavonoid polypharmacology cancer signaling

Myricetin Acts as a Non-ATP-Competitive MEK1 Inhibitor with Broad Anti-Kinase Activity, Offering a Differentiated Mechanism from ATP-Competitive Flavonoids

Myricetin is characterized as a non-ATP-competitive inhibitor of MEK1 with an IC50 below 3 μM, a property that distinguishes its binding mode from the ATP-competitive inhibition typically observed for quercetin against many kinases [1]. In JB6 P+ mouse epidermal cells, myricetin strongly suppresses MEK1 kinase activity and blocks TPA- or EGF-induced neoplastic transformation, with downstream suppression of ERK and p90RSK phosphorylation [1][2]. Myricetin's polypharmacology extends to ATP-competitive inhibition of a panel of kinases with the following Ki or IC50 values: CK2 (Ki = 0.6 μM), insulin receptor (Ki = 2.6 μM), MLCK (Ki = 1.7 μM), PKA (Ki = 27.5 μM), PKC (Ki = 12.1 μM), PI3Kα (IC50 = 1.8 μM), and PIM-1 (IC50 = 0.78 μM) [1]. This quantitatively defined multi-kinase profile provides a reproducible reference for phenotypic screening and network pharmacology studies.

MEK1 inhibitor non-ATP-competitive kinase inhibition flavonoid polypharmacology cell transformation assay

Optimal Application Scenarios for Myricetin (CAS 529-44-2) Based on Quantified Differentiation Evidence


Type 2 Diabetes Target Validation: α-Glucosidase Inhibition Potency Comparison Studies

When a research program requires a flavonol-based α-glucosidase inhibitor to benchmark novel synthetic compounds or natural extracts, myricetin serves as the superior positive control. Its IC50 of 33.20 μM against α-glucosidase provides a 1.41-fold advantage over quercetin (46.91 μM) and a 1.97-fold advantage over kaempferol (65.36 μM) under identical assay conditions, while its 40-fold superiority over acarbose (IC50 4.09 mg·L⁻¹ vs. 164.19 mg·L⁻¹) validates its potency against the clinical standard [1][2]. Researchers should procure myricetin in quantities sufficient for dose-response studies (typically 25–100 mg) to leverage its mixed-type inhibition mechanism, which differs from acarbose's competitive mode and may be advantageous for mitigating substrate-competition artifacts in postprandial hyperglycemia models [1].

Redox-Dependent Cancer Research: Thioredoxin Reductase Targeted Anticancer Agent Studies

In oncology research focused on the thioredoxin system, myricetin delivers a quantifiable 1.56-fold improvement in TrxR inhibitory potency (IC50 0.62 μM) relative to the commonly used flavonol quercetin (IC50 0.97 μM) [3]. The compound induces a distinct cellular phenotype (sub-G1 accumulation) not observed with quercetin (S-phase arrest), making it a more suitable tool for experiments where apoptotic pathway engagement is the desired readout. Procurement of high-purity myricetin (>97% by HPLC) is recommended for TrxR activity assays in A549, HeLa, or other TrxR-overexpressing cancer cell lines [3].

Multi-Kinase Signaling Network Dissection: PI3K/Akt/MEK Pathway Interrogation with a Single Chemical Probe

Investigators studying the PI3K/Akt/MEK signaling axis can employ myricetin as a polypharmacological probe that simultaneously engages MEK1 (IC50 < 3 μM), PI3Kγ (Kd 0.17 μM), PI3Kα (IC50 1.8 μM), and PIM-1 (IC50 0.78 μM) at low-micromolar concentrations [4]. This multi-target profile eliminates the need for combining two or three separate flavonol probes, reducing solvent load and minimizing pharmacokinetic interactions in cell-based assays. Myricetin's non-ATP-competitive MEK1 inhibition further distinguishes it from ATP-competitive quercetin, allowing researchers to parse ATP-dependent vs. ATP-independent kinase engagement mechanisms [4].

Natural Product-Based Drug Discovery: Structure-Activity Relationship Anchor for B-Ring Hydroxylation Studies

For medicinal chemistry programs optimizing flavonoid B-ring hydroxylation, myricetin serves as the hexahydroxy anchor point in a systematic SAR series (kaempferol → quercetin → myricetin). Its quantifiable increases in α-glucosidase binding affinity (Ki = 15.56 μM vs. 24.15 μM for quercetin), fluorescence quenching constant (Ksv = 14.26 × 10⁴ L·mol⁻¹ vs. 11.42 × 10⁴ for quercetin), and binding constant (Ka = 1.38 × 10⁵ L·mol⁻¹) directly correlate with the addition of the 5′-OH group and support rational design of next-generation inhibitors [5]. Procurement of myricetin alongside its des-hydroxy analogs from a single authenticated source ensures batch-to-batch consistency across comparative SAR experiments [5].

Quote Request

Request a Quote for 2',3,3',4',5,7-Hexahydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.